molecular formula C7H8ClNO3S B165276 2-Amino-5-chloro-4-methylbenzenesulfonic acid CAS No. 88-53-9

2-Amino-5-chloro-4-methylbenzenesulfonic acid

Cat. No.: B165276
CAS No.: 88-53-9
M. Wt: 221.66 g/mol
InChI Key: VYZCFAPUHSSYCC-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H8ClNO3S. It is a colorless to slightly reddish crystalline powder. This compound is primarily used as an intermediate in the production of azo dyes and pigments, such as Lake Red C and CLT Acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid involves several steps:

Industrial Production Methods: In industrial settings, the production process is scaled up, maintaining similar reaction conditions but with optimized parameters for large-scale synthesis. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed.

    Reduction: The nitro group in the intermediate stages is reduced to an amino group using iron and acetic acid.

    Substitution: Halogenation and nitration are key substitution reactions involved in its synthesis.

Common Reagents and Conditions:

    Chlorination: Chlorine gas or chlorinating agents.

    Nitration: Nitric acid under controlled temperatures.

    Reduction: Iron powder and acetic acid under boiling conditions.

Major Products:

    Intermediate Products: 3-chloro-4-methylbenzenesulfonic acid, 2-chloro-4-methyl-6-nitrobenzenesulfonic acid.

    Final Product: this compound.

Scientific Research Applications

2-Amino-5-chloro-4-methylbenzenesulfonic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-4-methylbenzenesulfonic acid is primarily related to its role as an intermediate in dye synthesis. It participates in diazotization reactions, forming diazonium salts that can further react with other compounds to form azo dyes. These reactions involve the formation of stable nitrogen-nitrogen double bonds, which are responsible for the vivid colors of azo dyes .

Comparison with Similar Compounds

  • 2-Amino-4-chloro-5-methylbenzenesulfonic acid
  • 5-Amino-2-chlorotoluene-4-sulfonic acid

Comparison: 2-Amino-5-chloro-4-methylbenzenesulfonic acid is unique due to its specific substitution pattern, which influences its reactivity and the properties of the dyes it helps produce. Compared to its analogs, it offers distinct advantages in terms of color stability and intensity in the resulting azo dyes .

Properties

IUPAC Name

2-amino-5-chloro-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8ClNO3S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZCFAPUHSSYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026528
Record name 2-Amino-5-chloro-4-methylbenzenesulfonic acid
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Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid, Solid; [IUCLID]
Record name Benzenesulfonic acid, 2-amino-5-chloro-4-methyl-
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Record name 2-Amino-5-chloro-4-methylbenzenesulfonic acid
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CAS No.

88-53-9
Record name C Amine
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Record name 2-Amino-5-chloro-4-methylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-amino-5-chloro-4-methyl-
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Record name 5-amino-2-chlorotoluene-4-sulphonic acid
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Record name 3-AMINO-6-CHLOROTOLUENE-4-SULFONIC ACID
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Record name 2-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can the yield of 2-Amino-5-chloro-4-methylbenzenesulfonic acid be improved during its synthesis?

A: Research indicates that optimizing the nitration step during the synthesis of this compound significantly impacts the overall yield. Specifically, controlling the reaction conditions during the nitration of sodium 2-chlorotoluene-4-sulfonate leads to a considerable increase in product formation. []

Q2: Is there information available about the solubility of this compound and its intermediates?

A: While specific solubility data for this compound itself isn't provided in the research excerpts, one study investigates the solubility of a key intermediate in its synthesis: 2-chloro-5-nitrotoluene-4-sulfonic acid. [] Understanding the solubility of this intermediate in aqueous sulfuric acid solutions is critical for optimizing the separation and purification processes within the overall synthesis of this compound. []

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